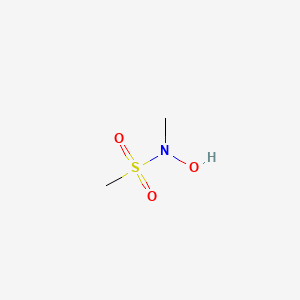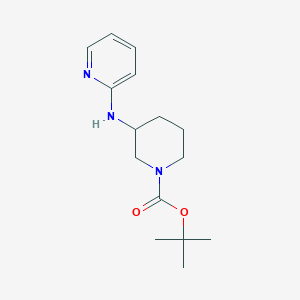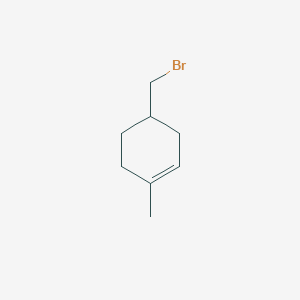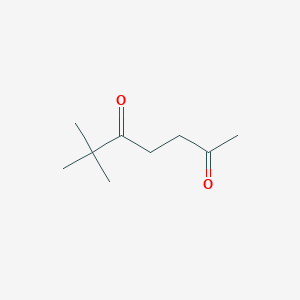![molecular formula C14H9BrOS B13979634 4-(3-Bromobenzo[b]thien-2-yl)phenol CAS No. 265654-84-0](/img/structure/B13979634.png)
4-(3-Bromobenzo[b]thien-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromobenzo[b]thien-2-yl)phenol is an organic compound that belongs to the class of thienylphenols. This compound features a bromine atom attached to a benzo[b]thiophene ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzo[b]thien-2-yl)phenol typically involves the bromination of benzo[b]thiophene followed by coupling with a phenol derivative. One common method includes the following steps:
Bromination of Benzo[b]thiophene: Benzo[b]thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzo[b]thiophene is then coupled with a phenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-(3-Bromobenzo[b]thien-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzo[b]thiophene phenol.
Substitution: Various substituted benzo[b]thiophene phenols depending on the nucleophile used.
科学的研究の応用
4-(3-Bromobenzo[b]thien-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Bromobenzo[b]thien-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)
Comparison
4-(3-Bromobenzo[b]thien-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenol group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine may also exhibit biological activity, its structure and reactivity differ significantly due to the presence of a morpholine ring and different substitution pattern.
特性
CAS番号 |
265654-84-0 |
|---|---|
分子式 |
C14H9BrOS |
分子量 |
305.19 g/mol |
IUPAC名 |
4-(3-bromo-1-benzothiophen-2-yl)phenol |
InChI |
InChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H |
InChIキー |
KDFBIIKWAQLQGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=CC=C(C=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


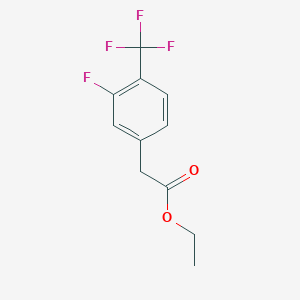


![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)

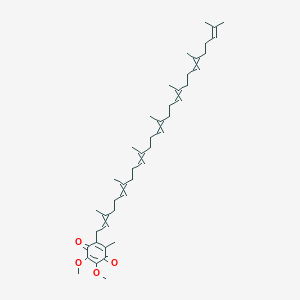
![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
